molecular formula C11H14O3 B6256278 5-(2-hydroxyphenyl)pentanoic acid CAS No. 234450-29-4

5-(2-hydroxyphenyl)pentanoic acid

Cat. No. B6256278
CAS RN: 234450-29-4
M. Wt: 194.2
InChI Key:
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Description

5-(2-hydroxyphenyl)pentanoic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as 5-(4-Hydroxyphenyl)pentanoic acid . The compound has a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of diphenolic acid involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst . Another study discusses the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2-hydroxyphenyl)pentanoic acid are not available, the compound’s properties suggest it could participate in typical organic reactions. For example, the hydroxy group (-OH) can engage in hydrogen bonding, and the carboxylic acid group (-COOH) can undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

5-(2-hydroxyphenyl)pentanoic acid has a density of 1.2±0.1 g/cm³, a boiling point of 401.0±28.0 °C at 760 mmHg, and a flash point of 210.5±20.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Safety and Hazards

The compound is classified as hazardous according to criteria of Safe Work Australia . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future potential of compounds like 5-(2-hydroxyphenyl)pentanoic acid could involve the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates . The growth of levulinic acid production is allowing the progressive reduction of its manufacturing costs, thus favoring the research and development of new added-value bio-products derived from its supply-chain .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(2-hydroxyphenyl)pentanoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Propene", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Sodium hydroxide", "2-Hydroxybenzaldehyde", "Valeric acid", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and sulfuric acid to yield bromobenzene", "Step 2: Alkylation of bromobenzene with propene using sodium hydroxide as a base to yield 2-phenylpropene", "Step 3: Reduction of 2-phenylpropene with sodium borohydride to yield 1-phenylpropanol", "Step 4: Oxidation of 1-phenylpropanol with sodium hydroxide and sulfuric acid to yield 2-hydroxyphenylpropanone", "Step 5: Condensation of 2-hydroxybenzaldehyde with 2-hydroxyphenylpropanone using sodium hydroxide as a base to yield 5-(2-hydroxyphenyl)pent-2-en-1-one", "Step 6: Hydrolysis of 5-(2-hydroxyphenyl)pent-2-en-1-one with sodium hydroxide to yield 5-(2-hydroxyphenyl)pentanoic acid" ] }

CAS RN

234450-29-4

Product Name

5-(2-hydroxyphenyl)pentanoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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